1-(2-Amino-3-bromophenyl)ethanone

Description

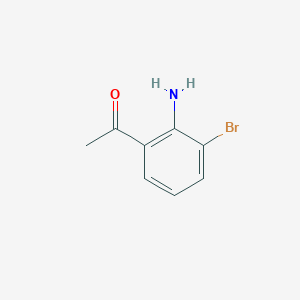

1-(2-Amino-3-bromophenyl)ethanone (CAS: 808760-02-3) is a substituted acetophenone derivative with the molecular formula C₈H₈BrNO and molecular weight 214.06 g/mol . Its structure features a phenyl ring substituted with an amino group (-NH₂) at the ortho position (C2) and a bromine atom at the meta position (C3) relative to the acetyl group (C=O) (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research, enabling the construction of complex molecules via cross-coupling reactions, Schiff base formation, or further functionalization .

Properties

IUPAC Name |

1-(2-amino-3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHRSZPALFRBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It is known that aromatic compounds like this can readily undergo electrophilic substitution due to excessive π-electrons delocalization. This property allows them to interact with their targets in a specific manner, leading to changes in the target’s function.

Biological Activity

1-(2-Amino-3-bromophenyl)ethanone, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound features an aromatic ring with a bromine atom and an amino group, which may influence its reactivity and interaction with biological targets. The presence of these functional groups suggests potential for various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Electrophilic Substitution : The compound's aromatic nature allows it to undergo electrophilic substitution reactions, which may lead to the formation of reactive intermediates that can interact with cellular macromolecules.

- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, indicating that this compound may also engage in receptor-mediated pathways.

- Influence on Cell Cycle : Research indicates that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds synthesized from similar precursors exhibited significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | Induces apoptosis and cell cycle arrest |

| 5a | HCT116 | 0.29 | Cytostatic effect, S/G2 phase arrest |

| 5f | SUIT-2 | 3.1 | Triggers apoptosis |

These results indicate that structural modifications can significantly enhance the efficacy of these compounds against cancer cells .

Study on Anticancer Activity

In a study examining the effects of structurally similar compounds on cancer cells, researchers found that derivatives containing the bromophenyl moiety exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, confirming that these compounds effectively induced programmed cell death in treated cells .

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound to target proteins involved in cancer progression. These studies indicated favorable interactions with key enzymes and receptors associated with tumor growth, reinforcing the compound's potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 1-(2-Amino-3-bromophenyl)ethanone exhibits potential anticancer properties. For instance, it has been explored for its inhibitory effects on Aurora B kinase, an important target in cancer therapy. In silico molecular docking studies suggest that this compound can effectively bind to the kinase, potentially leading to the development of new anticancer agents .

Mechanism of Action

The compound interacts with specific biological targets, modulating pathways involved in cell proliferation and apoptosis. This mechanism is crucial for developing multitargeted therapies aimed at various oncogenic pathways simultaneously .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various derivatives through reactions such as nucleophilic substitution and condensation reactions. For example, it has been involved in the preparation of substituted nicotine analogues via a one-pot three-component reaction, demonstrating its utility in synthesizing complex organic molecules .

Reactivity Profile

The compound's reactivity allows for diverse synthetic applications, including the formation of amines and other functional groups through standard organic transformations. Its bromine atom also provides opportunities for further functionalization through electrophilic aromatic substitution reactions .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in developing novel polymers and materials with specific properties. Its ability to participate in polymerization reactions opens avenues for creating advanced materials with tailored functionalities.

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The reactivity and applications of brominated aminoacetophenones are highly dependent on the positions of substituents. Below is a detailed comparison with key analogues:

Table 1: Substituent Positions and Molecular Properties

Key Observations :

- Substituent Position: The position of -NH₂ and -Br significantly alters electronic and steric properties.

- Electron-Withdrawing Groups: The trifluoroacetyl group in 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone increases electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to non-fluorinated analogues .

Physicochemical Properties

Solubility and Stability :

- This compound is sparingly soluble in polar solvents like ethanol but exhibits moderate solubility in DMSO (~1 mg/mL) and DMF (~2 mg/mL) .

- The hydroxyl-substituted analogue, 1-(2-Amino-3-hydroxyphenyl)ethanone, shows higher aqueous solubility due to the -OH group, enhancing its utility in biological assays .

- Chlorinated derivatives (e.g., 1-(2-chlorophenyl)ethanone) are more lipophilic, favoring applications in organic solvents .

Thermal Stability :

- Brominated derivatives generally exhibit higher thermal stability compared to iodinated or chlorinated analogues due to stronger C-Br bonds. For instance, 1-(2-bromo-3-iodophenyl)ethanone (CAS: 1261515-87-0) is less stable under heating than its dibromo counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.